molecular formula C20H22ClFN2O B4747173 N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B4747173
M. Wt: 360.9 g/mol
InChI Key: BRFZZQOUMFCGBY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to an acetamide moiety substituted with a 2-chloro-6-fluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Benzylation: The nitrogen atom of the piperidine ring is then benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to form N-benzylpiperidine.

    Acylation: The benzylated piperidine is acylated with 2-(2-chloro-6-fluorophenyl)acetyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride, to facilitate substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Receptor Studies: It is used in studies involving receptor binding and signaling pathways, particularly in the context of neurotransmitter systems.

Medicine:

    Pharmacological Research: The compound is investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.

Industry:

    Chemical Intermediates: It is utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetamide group may contribute to the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide

Uniqueness: N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s physicochemical properties, such as lipophilicity and electronic effects, which in turn affect its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-18-7-4-8-19(22)17(18)13-20(25)23-16-9-11-24(12-10-16)14-15-5-2-1-3-6-15/h1-8,16H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFZZQOUMFCGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=C(C=CC=C2Cl)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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